![molecular formula C15H12FNO B1676086 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetonitrile CAS No. 1016535-83-3](/img/structure/B1676086.png)
2-(4-((4-Fluorobenzyl)oxy)phenyl)acetonitrile
Overview
Description
“2-(4-((4-Fluorobenzyl)oxy)phenyl)acetonitrile” is a chemical compound with the CAS Number: 1016535-83-3 . It has a molecular weight of 241.26 . The IUPAC name for this compound is {4-[(4-fluorobenzyl)oxy]phenyl}acetonitrile .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H12FNO/c16-14-5-1-13(2-6-14)11-18-15-7-3-12(4-8-15)9-10-17/h1-8H,9,11H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored sealed in a dry environment .Scientific Research Applications
Cancer Research
Oct3/4-inducer-1 plays a role in the tumorigenesis of somatic cancers. Its overexpression has been detected in various human somatic tumors, suggesting that activation of OCT-3/4 may contribute to cancer development and progression .
Stem Cell Pluripotency
This compound is involved in maintaining the pluripotency of stem cells, including embryonic stem cells, induced pluripotent stem cells, and cancer stem cells . It is a major transcription factor that regulates these cells’ self-renewal and differentiation capabilities.
Drug Resistance Regulation
In prostate cancer cell lines, OCT-3/4 upregulation is important for regulating drug-resistant cells . This indicates potential applications in developing treatments that can overcome resistance to chemotherapy.
Tooth Development
Oct3/4-inducer-1 has been implicated in tooth morphogenesis, where an increased number of Oct3/4-positive cells correlates with active cell proliferation. The shift of Oct3/4 from the nucleus to the cytoplasm plays a crucial role in cell differentiation during tooth development .
Cellular Rejuvenation
The compound is associated with cellular reprogramming, as part of the ‘Yamanaka factors’ — a set of transcription factors including Oct3/4 that can reprogram differentiated somatic cells into a pluripotent embryonic-like state . This has implications for anti-aging research and regenerative medicine.
Glioma Treatment
Oct3/4-inducer-1 is a core regulator in retaining stemness, invasive, and self-renewal properties in glioma initiating cells (GSCs). Its overexpression inhibits glioma cell differentiation and promotes tumor cell proliferation, making it a target for glioma treatment strategies .
Safety and Hazards
properties
IUPAC Name |
2-[4-[(4-fluorophenyl)methoxy]phenyl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO/c16-14-5-1-13(2-6-14)11-18-15-7-3-12(4-8-15)9-10-17/h1-8H,9,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFUNIXWNXRVEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)OCC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-((4-Fluorobenzyl)oxy)phenyl)acetonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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